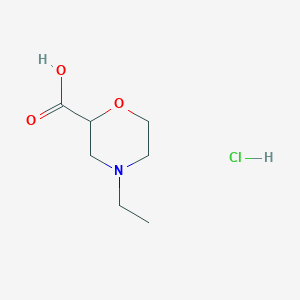

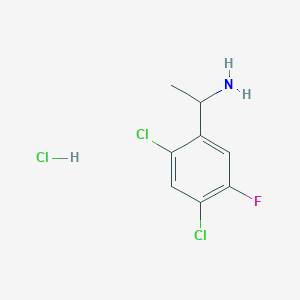

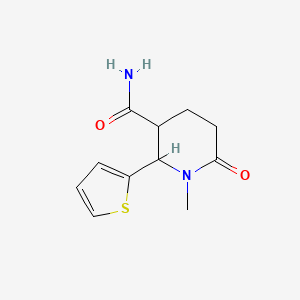

3-Fluoro-6-methoxy-2-methylaniline

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve electrophilic aromatic substitution reactions, where the substituents (fluoro, methoxy, and methyl groups) are added to the benzene ring of the aniline . The order of addition and the conditions under which the reactions are carried out would depend on the reactivity of the substituents.Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the substituents on the benzene ring. The fluoro, methoxy, and methyl groups would be located at the 3rd, 6th, and 2nd positions, respectively .Chemical Reactions Analysis

As an aniline derivative, this compound could participate in a variety of chemical reactions. These might include further electrophilic aromatic substitution reactions, or reactions involving the amino group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the amino group and the methoxy group) would all play a role .Scientific Research Applications

Nucleobase-Specific Hybridization Probes

3-Fluoro-6-methoxy-2-methylaniline nucleosides have been synthesized and incorporated into oligonucleotides to study their ability to form mercury-mediated base pairs. This compound has shown increased duplex stability with certain nucleobases and has been used as a spin label in 19F NMR, providing detailed information on Hg(II)-mediated base pairing (Aro-Heinilä, Lönnberg & Virta, 2019).

Fluorinated Analogs for Anticancer Studies

Fluorinated analogs of 3-Fluoro-6-methoxy-2-methylaniline have been synthesized and studied for their anticancer properties. The process involved the synthesis of fluoro-substituted stilbenes, which were used to create analogs of the anticancer combretastatins. These compounds have shown potent cell growth inhibitory properties (Lawrence et al., 2003).

Synthesis of 2-Fluoro-3-Alkoxy-1,3-Butadienes

1-Chloro-1-fluoro-2-methoxy-2-methylcyclopropane, a related compound, has been used in the synthesis of 2-fluoro-3-methoxy-1,3-butadiene. This process has applications in the creation of compounds for cycloaddition reactions, a fundamental reaction type in organic chemistry (Patrick, Rogers & Gorrell, 2002).

Fluorinated Nucleosides in Gene Silencing

2'-Fluoro and 2'-methoxy N6-methyladenosine phosphoramidites, related to 3-Fluoro-6-methoxy-2-methylaniline, have been synthesized and successfully incorporated into oligonucleotides. This has implications in gene silencing technology, with these modifications known to enhance stability and potency of therapeutic siRNAs (Rydzik, Riether & Gottschling, 2023).

Fluoro-Functionalized Polymers in Catalysis

Fluoro-functionalized polymeric N-heterocyclic carbene-zinc complexes have been designed using fluorous imidazolium salts. These complexes show high activity in catalyzing formylation and methylation of amines using CO2, demonstrating potential applications in green chemistry and CO2 utilization (Yang et al., 2015).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-fluoro-6-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-5-6(9)3-4-7(11-2)8(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJJVVXNUGNIQQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-6-methoxy-2-methylaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

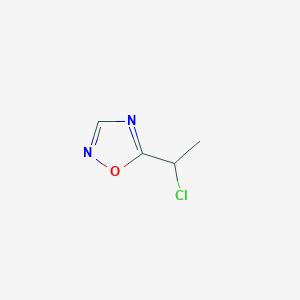

![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]piperidine](/img/structure/B1443037.png)

![1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}-1,4-diazepane](/img/structure/B1443039.png)

![2-Chloro-1-[3-(trifluoromethyl)piperidin-1-yl]ethan-1-one](/img/structure/B1443040.png)

![{1-Methyl-2-[4-(trifluoromethyl)phenyl]piperidin-3-yl}methanol](/img/structure/B1443046.png)

![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)